molecular formula C20H18N2O4 B13066416 MappiodineB

MappiodineB

Cat. No.: B13066416
M. Wt: 350.4 g/mol
InChI Key: GGYLWSFJKQYBSV-XEGUGMAKSA-N
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Description

MappiodineB is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MappiodineB typically involves a multi-step process. The initial step often includes the iodination of a precursor compound under controlled conditions. This is followed by a series of reactions, including oxidation and substitution, to achieve the desired molecular structure. Common reagents used in these reactions include iodine, oxidizing agents like hydrogen peroxide, and various catalysts to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound is optimized for efficiency and yield. This involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process is carefully monitored to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: MappiodineB undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may exhibit different chemical properties.

    Reduction: Reducing agents can revert this compound to its reduced state, often altering its reactivity.

    Substitution: this compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an iodinated derivative, while reduction could produce a deiodinated compound.

Scientific Research Applications

MappiodineB has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions due to its reactivity.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which MappiodineB exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate.

Comparison with Similar Compounds

MappiodineB is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

    Iodine-based Compounds: Such as iodophors and iodides, which share some reactivity but differ in their specific applications and properties.

    Halogenated Compounds: Including brominated and chlorinated analogs, which may have similar uses but different reactivity profiles.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

(15S,16S,20S)-7-hydroxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid

InChI

InChI=1S/C20H18N2O4/c1-10-15-8-22-5-4-12-14-6-11(23)2-3-17(14)21-19(12)18(22)7-13(15)16(9-26-10)20(24)25/h2-6,9-10,13,15,23H,7-8H2,1H3,(H,24,25)/t10-,13-,15-/m0/s1

InChI Key

GGYLWSFJKQYBSV-XEGUGMAKSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN3C=CC4=C5C=C(C=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)O)O

Canonical SMILES

CC1C2CN3C=CC4=C5C=C(C=CC5=NC4=C3CC2C(=CO1)C(=O)O)O

Origin of Product

United States

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